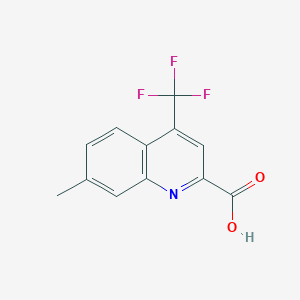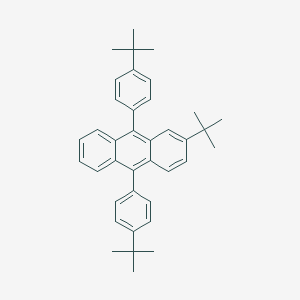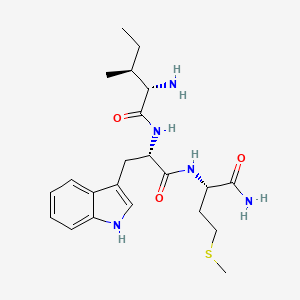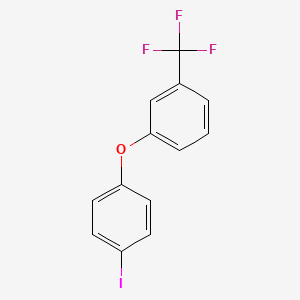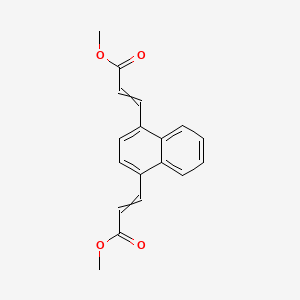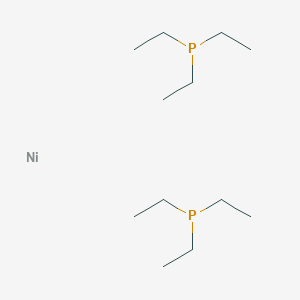
Nickel--triethylphosphane (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel–triethylphosphane (1/2) is a coordination compound where nickel is bonded to triethylphosphane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The triethylphosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .
Scientific Research Applications
Nickel–triethylphosphane (1/2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .
Comparison with Similar Compounds
Nickel–triphenylphosphane: Similar in structure but with bulkier phosphane ligands, affecting its reactivity and steric properties.
Nickel–dimethylphosphane: Features smaller ligands, leading to different electronic and steric effects.
Uniqueness: Nickel–triethylphosphane (1/2) is unique due to its balance of steric and electronic properties, making it a versatile catalyst in various chemical reactions. Its moderate ligand size allows for efficient coordination without excessive steric hindrance .
Properties
CAS No. |
189325-80-2 |
|---|---|
Molecular Formula |
C12H30NiP2 |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
nickel;triethylphosphane |
InChI |
InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI Key |
MWMOHAMAKRKDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


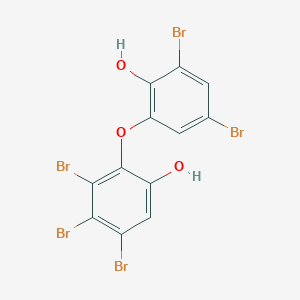
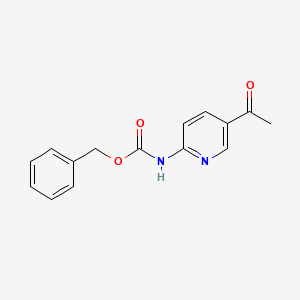
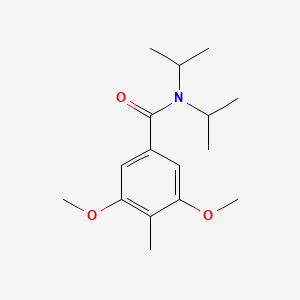
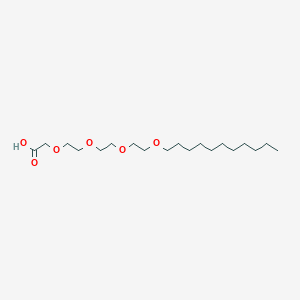
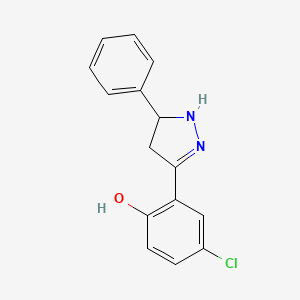
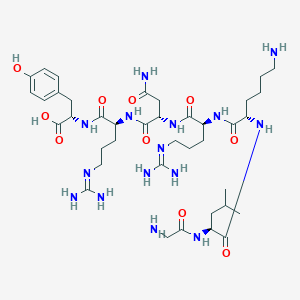
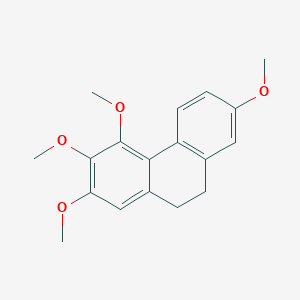
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

